9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
CAS No.: 1228552-71-3
Cat. No.: VC2998784
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228552-71-3 |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 9-methyl-2,9-diazaspiro[5.5]undecan-1-one |
| Standard InChI | InChI=1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13) |
| Standard InChI Key | TUTQURBVZPSVFU-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CCCNC2=O)CC1 |
| Canonical SMILES | CN1CCC2(CCCNC2=O)CC1 |
Introduction
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a spirocyclic compound belonging to the diazaspiro family. Its unique structural framework includes a spiro-fused bicyclic system with nitrogen atoms at positions 2 and 9 and a carbonyl group at position 1. This compound has garnered attention for its biological activities, particularly in therapeutic applications targeting central nervous system (CNS) disorders, metabolic diseases, and cancer.
Synthesis and Derivatives
The synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one typically involves cyclization reactions between diamines and ketones under controlled conditions. Functionalization at position 9 (e.g., methylation) significantly influences its pharmacological properties.
Therapeutic Potential
Studies suggest that compounds based on the 1,9-diazaspiro[5.5]undecane scaffold, including 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, exhibit diverse biological activities:
-
CNS Disorders: These compounds have shown promise in treating psychotic disorders and neurodegenerative diseases by modulating neurotransmitter systems .
-
Metabolic Disorders: They have been investigated for their potential in treating obesity by targeting melanocortin receptors (MCH-R1) .
-
Cancer Therapy: Preliminary studies indicate antiproliferative effects in certain cancer cell lines through modulation of RNA methylation pathways.
Mechanism of Action
The activity of this compound is linked to its interaction with specific protein targets:
-
Binding to MCH-R1 receptors has been identified as a key mechanism for its anti-obesity effects.
-
Inhibition of m6A methylation pathways may contribute to its anticancer properties.
Pharmacokinetics
Pharmacokinetic studies reveal favorable absorption and distribution profiles for this compound:
-
Bioavailability: High oral bioavailability in preclinical models.
-
Metabolism: Rapid hepatic metabolism with a short half-life in the presence of liver microsomes.
-
Excretion: Primarily renal excretion.
Research Applications
| Application Area | Details |
|---|---|
| Drug Development | Lead compound for CNS disorders and metabolic diseases |
| Chemical Biology | Study of spirocyclic frameworks in drug design |
| Synthetic Chemistry | Template for creating novel bioactive derivatives |
Comparative Analysis with Related Compounds
| Compound | Key Difference | Applications |
|---|---|---|
| 1,4,9-Triazaspiro[5.5]undecan-2-one | Additional nitrogen atom at position 4 | Receptor antagonists |
| 3,9-Diazaspiro[5.5]undecane derivatives | No carbonyl group at position 1 | Pain management |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume